molecular formula C16H11FN6O B2953520 N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE CAS No. 895158-95-9

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE

Cat. No. B2953520
CAS RN: 895158-95-9
M. Wt: 322.303
InChI Key: UEADAWQSJOWXBK-UHFFFAOYSA-N
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Description

N’-(7-Fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is a chemical compound with the CAS Number: 895158-95-9 . Its molecular weight is 322.3 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .


Molecular Structure Analysis

The InChI code for N’-(7-Fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is 1S/C16H11FN6O/c17-10-3-4-13-11 (8-10)20-15 (14-2-1-7-23 (13)14)21-22-16 (24)12-9-18-5-6-19-12/h1-9H, (H,20,21) (H,22,24) .


Physical And Chemical Properties Analysis

N’-(7-Fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide is a solid substance . It should be stored in a dark place, under an inert atmosphere, and in a freezer under -20C .

Scientific Research Applications

Pancreatic Cancer Treatment

SC144 has been studied for its potential in treating pancreatic cancer . It has been found to enhance the efficacy of paclitaxel, a first-line chemotherapeutic . The compound interferes with interleukin-6/glycoprotein-130 signaling, which plays a key role in the progression and poor survival in pancreatic ductal adenocarcinoma (PDAC) . In experiments performed on a mouse model of pancreatic cancer and cell lines, SC144 was found to enhance low-dose paclitaxel effects by increasing apoptosis in tumor cells or reducing interleukin-6 levels .

Inhibition of Interleukin-6/Glycoprotein-130 Signaling

SC144 is a small-molecule gp130 inhibitor that can interfere with the interleukin-6/glycoprotein-130 signaling cascade . This signaling cascade is involved in various cellular processes, including cell growth and differentiation, and is implicated in several types of cancers .

Enhancement of Chemotherapeutic Efficacy

SC144 has been found to enhance the anti-tumorigenic effects of paclitaxel, suggesting that paclitaxel doses might be reduced in combined chemotherapy to lessen paclitaxel side effects . This could potentially improve the treatment efforts in pancreatic cancer .

Broad-Spectrum Anticancer Activity

SC144 has been discovered with a broad-spectrum anticancer activity . It has been studied for its effects in PDAC cell lines .

Design and Discovery of New Anticancer Agents

SC144 belongs to a series of salicylhydrazide class of compounds that possess remarkable potency in a large panel of cancer cell lines from different tumor origins . The optimized lead compound, SC144, has been further investigated and selected for its unique mechanisms of action .

Targeting Oncostatin-M Signaling

SC144 is a promising small-molecule gp130 inhibitor of IL-6 and Oncostatin-M signaling for the treatment of pancreatic cancer . Oncostatin M is a cytokine that can inhibit the growth of some tumors and promote the growth of others .

Safety and Hazards

The safety information for N’-(7-Fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN6O/c17-10-3-4-13-11(8-10)20-15(14-2-1-7-23(13)14)21-22-16(24)12-9-18-5-6-19-12/h1-9H,(H,20,21)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEADAWQSJOWXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C3=C(C=C(C=C3)F)N=C(C2=C1)NNC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(7-fluoropyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazidE

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